molecular formula C7H15N5O B13997692 2-[Cyclohexyl(nitroso)amino]guanidine CAS No. 1760-36-7

2-[Cyclohexyl(nitroso)amino]guanidine

Cat. No.: B13997692
CAS No.: 1760-36-7
M. Wt: 185.23 g/mol
InChI Key: DVHOSPVWCHFLFM-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(nitroso)amino]guanidine is a compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 2-[Cyclohexyl(nitroso)amino]guanidine can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with nitrosyl chloride to form cyclohexyl nitrosamine, which is then reacted with guanidine to yield the desired compound . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

2-[Cyclohexyl(nitroso)amino]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

    Oxidation: The compound can be oxidized to form cyclohexyl nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in cyclohexylamino derivatives.

    Substitution: Substitution reactions can occur at the guanidine moiety, leading to the formation of various substituted guanidines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[Cyclohexyl(nitroso)amino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This interaction can affect various biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

2-[Cyclohexyl(nitroso)amino]guanidine can be compared with other guanidine derivatives such as aminoguanidine and nitrosoguanidine . While all these compounds share the guanidine core structure, their unique substituents confer different chemical and biological properties.

Properties

CAS No.

1760-36-7

Molecular Formula

C7H15N5O

Molecular Weight

185.23 g/mol

IUPAC Name

2-[cyclohexyl(nitroso)amino]guanidine

InChI

InChI=1S/C7H15N5O/c8-7(9)10-12(11-13)6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10)

InChI Key

DVHOSPVWCHFLFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(N=C(N)N)N=O

Origin of Product

United States

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